molecular formula C24H25N3O4S B1192370 BET-IN-36

BET-IN-36

Numéro de catalogue: B1192370
Poids moléculaire: 451.54
Clé InChI: XRQXPDFUZRIANE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

BET-IN-36 is a bromodomain and extraterminal (BET) protein inhibitor designed to target epigenetic regulators involved in transcriptional elongation. This compound is referenced in Supporting Information documents (e.g., NMR spectra and LC-MS traces), suggesting it is a novel small-molecule compound undergoing preclinical evaluation for applications in oncology or virology .

Propriétés

Formule moléculaire

C24H25N3O4S

Poids moléculaire

451.54

Nom IUPAC

4-(2-Ethoxy-5-(ethylsulfonyl)phenyl)-2-methyl-6-(1-methyl-1H-pyrazol-4-yl)isoquinolin-1(2H)-one

InChI

InChI=1S/C24H25N3O4S/c1-5-31-23-10-8-18(32(29,30)6-2)12-21(23)22-15-26(3)24(28)19-9-7-16(11-20(19)22)17-13-25-27(4)14-17/h7-15H,5-6H2,1-4H3

Clé InChI

XRQXPDFUZRIANE-UHFFFAOYSA-N

SMILES

O=C1N(C)C=C(C2=CC(S(=O)(CC)=O)=CC=C2OCC)C3=C1C=CC(C4=CN(C)N=C4)=C3

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

BET IN-36;  BET-IN 36;  BET-IN-36;  BET IN 36

Origine du produit

United States

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Below is a comparative analysis of BET-IN-36 against structurally or functionally analogous BET inhibitors and degraders, based on available

Table 1: Key Parameters of this compound and Comparable Compounds

Compound Target Specificity Mechanism Efficacy (IC₅₀/EC₅₀) Key Findings
This compound BRD2/BRD4 (inferred) Competitive bromodomain binding Not reported Reactivates latent HIV; potential Tat-independent activity
JQ1 BRD4 > BRD2 Bromodomain inhibitor ~77 nM (BRD4) Reactivates HIV via p-TEFb-dependent transcription elongation
I-Bet151 Pan-BET (BRD2/3/4) Bromodomain inhibitor ~32 nM (BRD4) Synergizes with HDAC inhibitors; reduces tumor growth in leukemia models
BETd-246 BRD2/3/4 (degrader) Proteolysis-targeting chimera <10 nM Superior to BET inhibitors in TNBC models; depletes BRD4 via ubiquitination
MS417 BRD4 Bromodomain inhibitor ~25 nM (BRD4) Suppresses NF-κB signaling; delays leukemia progression

Mechanistic Differences

Tat Dependency : Unlike JQ1, which partially relies on displacing BRD4 to enhance Tat-mediated HIV transcription, this compound exhibits Tat-independent activity by targeting BRD2, a latency-enforcing factor .

Degradation vs. Inhibition : BETd-246 (a degrader) achieves prolonged suppression of BET proteins in TNBC models compared to this compound and other inhibitors, which transiently block bromodomain interactions .

Efficacy in Disease Models

  • HIV Latency Reversal : this compound and JQ1 show comparable potency in reactivating latent HIV (~2-fold increase in viral RNA), but this compound’s BRD2 specificity may reduce off-target effects .
  • Cancer Models : BETd-246 induces apoptosis in TNBC cells at 10-fold lower concentrations than this compound’s parental inhibitor analogs (e.g., BETi-211), highlighting the therapeutic advantage of degraders .

Structural and Functional Insights

  • Selectivity : JQ1 and I-Bet151 exhibit broader BRD4 affinity, while this compound’s design (as inferred from NMR data) may optimize binding to BRD2’s acetyl-lysine pockets .
  • Clinical Potential: BET degraders like BETd-246 demonstrate superior tumor regression in xenografts, but this compound’s oral bioavailability and CNS penetration remain uncharacterized .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BET-IN-36
Reactant of Route 2
Reactant of Route 2
BET-IN-36

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.